molecular formula C8H9FO2S B1465068 2-Fluoro-4-(methylsulfonyl)toluene CAS No. 828270-60-6

2-Fluoro-4-(methylsulfonyl)toluene

Cat. No.: B1465068
CAS No.: 828270-60-6
M. Wt: 188.22 g/mol
InChI Key: JVSGZPNRSFBICJ-UHFFFAOYSA-N
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Description

Chemical Identity:
2-Fluoro-4-(methylsulfonyl)toluene (CAS: 828270-60-6) is an aromatic sulfone derivative with the molecular formula C₈H₉FO₂S and a molecular weight of 188.22 g/mol . Its structure comprises a toluene backbone (methyl-substituted benzene) with a fluorine atom at the ortho position (C-2) and a methylsulfonyl group (-SO₂CH₃) at the para position (C-4) relative to the methyl group .

Applications: This compound is a key intermediate in medicinal chemistry, notably in the synthesis of GPR119 agonists for antidiabetic therapies. For example, it is incorporated into BMS-903452, a clinical candidate targeting GPR119 to enhance insulin secretion . The fluorine substituent enhances metabolic stability and binding affinity, while the methylsulfonyl group contributes to hydrophobic interactions in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methylsulfonyl)toluene typically involves the fluorination of 4-(methylsulfonyl)toluene. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used under controlled conditions to introduce the fluorine atom into the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methylsulfonyl)toluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions .
  • Reactivity Studies : The presence of both a fluorine atom and a methylsulfonyl group enhances its reactivity profile, making it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Reaction TypeDescriptionCommon Reagents
Oxidation Converts methyl group to carboxylic acid derivativesKMnO4, CrO3
Reduction Reduces sulfonyl group to sulfideLiAlH4, H2 with palladium catalyst
Substitution Fluorine can be replaced by nucleophilesAmines, thiols under basic conditions

Biology

  • Biological Activity Investigation : Preliminary studies indicate that 2-Fluoro-4-(methylsulfonyl)toluene may interact with various biological targets, influencing pathways related to inflammation and infection. Its structural features suggest potential applications in drug development .
  • Mechanism of Action : The compound's interactions in biological systems are primarily due to the electrostatic interactions and hydrogen bonding capabilities of its functional groups. These interactions can affect enzymatic activities and receptor binding affinities .

Medicine

  • Drug Development : As a building block for pharmaceuticals, this compound is explored for its potential use in developing new therapeutic agents. Its unique properties may contribute to the efficacy and specificity of pharmaceutical compounds .
  • Case Studies : Various studies have highlighted the compound's role in synthesizing biologically active molecules. For instance, derivatives of this compound have been investigated for their anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methylsulfonyl)toluene involves its interaction with various molecular targets. The fluorine atom and sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzymatic activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical comparisons between 2-Fluoro-4-(methylsulfonyl)toluene and analogous compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties Biological/Industrial Relevance
This compound Fluorine (C-2), Methylsulfonyl (C-4) 188.22 High metabolic stability; hydrophobic interactions via -SO₂CH₃ Antidiabetic drug intermediate (e.g., BMS-903452)
2-Chloro-4-(methylsulfonyl)toluene Chlorine (C-2), Methylsulfonyl (C-4) 202.68 Increased steric bulk compared to fluorine; potential higher toxicity Used in agrochemicals; less common in pharmaceuticals due to chlorine’s metabolic liabilities
4-(Methylsulfonyl)toluene Methylsulfonyl (C-4) 170.23 Simpler structure; lacks halogen Industrial reagent; limited biological activity due to absence of electron-withdrawing groups
5-Fluoro-2-(methylsulfonyl)pyrimidine Fluorine (C-5), Methylsulfonyl (C-2) 176.17 Pyrimidine ring enhances hydrogen-bonding capacity Antiviral research; distinct scaffold compared to toluene derivatives

Key Analysis:

Substituent Effects :

  • Fluorine vs. Chlorine : The fluorine in this compound provides a balance of electron-withdrawing effects and small atomic size, improving pharmacokinetics compared to bulkier chlorine in 2-Chloro-4-(methylsulfonyl)toluene .
  • Positional Influence : Para-substituted methylsulfonyl groups (as in 4-(Methylsulfonyl)toluene) are associated with higher potency in COX-2 inhibitors, but the absence of fluorine reduces target specificity .

Biological Interactions :

  • The methylsulfonyl group in this compound engages in hydrophobic interactions with proteins (e.g., binding to P38 in HIV capsid complexes), a feature shared with GS-CA1 but absent in simpler analogs like 4-(Methylsulfonyl)toluene .

Synthetic Accessibility :

  • Fluorination at the ortho position (C-2) requires precise conditions, as demonstrated in the synthesis of triazole derivatives where ortho-substitution demands pH-controlled reactions to favor reactivity .

Safety Profile :

  • This compound carries warnings for skin/eye irritation (H315/H320) and toxicity upon ingestion (H302), common in sulfone derivatives. Chlorinated analogs may exhibit heightened toxicity due to C-Cl bond reactivity .

Research Findings and Trends

  • Medicinal Chemistry : Fluorinated sulfones like this compound are prioritized in drug discovery for their enhanced binding and metabolic stability. For instance, derivatives with para-methylsulfonyl groups show 10-fold higher potency than meta-substituted analogs in COX-2 inhibition .
  • Material Science : The methylsulfonyl group’s electron-withdrawing nature stabilizes charge-transfer complexes, useful in optoelectronic materials .

Biological Activity

2-Fluoro-4-(methylsulfonyl)toluene is an aromatic compound characterized by the presence of a fluorine atom and a methylsulfonyl group attached to a toluene backbone. Its molecular formula is C8H9FO2S, with a molecular weight of approximately 188.22 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its unique structural features and potential biological activities.

The molecular structure of this compound allows for diverse chemical interactions. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group may influence the compound's reactivity and binding affinity to biological targets. These interactions are critical for understanding the compound's biological activity, particularly its effects on enzymatic processes and receptor binding.

Types of Reactions

This compound can undergo several chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acid derivatives.
  • Reduction : The sulfonyl group can be reduced to a sulfide.
  • Substitution : The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Biological Activity

Preliminary studies suggest that this compound may interact with various biological targets, potentially influencing pathways related to inflammation and infection. Its biological activity has been investigated in several contexts:

Interaction Studies

Research indicates that compounds with similar structures may interact with biomolecules involved in inflammatory responses. For example, studies have shown that fluorinated aromatic compounds can induce the expression of certain enzymes, such as toluene dioxygenase in Pseudomonas putida, which is crucial for the degradation of aromatic hydrocarbons .

Toxicity Assessments

In vitro toxicity measurements have been conducted using human lung cells (A549) exposed to various chemical environments, including those containing this compound. These studies aim to assess the compound's potential cytotoxic effects and its impact on cellular functions such as membrane integrity and oxidative stress .

Case Studies

  • Biodegradation Studies : A study on Pseudomonas putida F1 demonstrated that fluorinated compounds could enhance the degradation of aromatic hydrocarbons. The presence of this compound was shown to upregulate genes involved in the degradation pathway, suggesting its role as an inducer for metabolic processes .
  • Environmental Impact : Research focusing on the environmental fate of sulfonyl-containing compounds highlighted the potential for this compound to undergo microbial transformations that could mitigate its toxicity in contaminated environments.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substitution patterns:

Compound NameStructureUnique Features
4-Fluoro-2-(methylsulfonyl)tolueneFluorine at position 4Different position of the methylsulfonyl group
2-Chloro-4-(methylsulfonyl)tolueneChlorine atom instead of fluorinePotentially different reactivity profiles
3-Fluoro-4-(methylsulfonyl)tolueneFluorine at the meta positionVariations in interaction with biological targets

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-4-(methylsulfonyl)toluene, and how can intermediates be characterized?

  • Methodology :

  • Route 1 : Start with fluorinated toluene derivatives. Introduce the methylsulfonyl group via oxidation of a methylthio intermediate using oxidizing agents like m-CPBA or hydrogen peroxide in acidic conditions.
  • Route 2 : Direct sulfonation of 2-fluorotoluene derivatives using sulfonyl chlorides, followed by purification via recrystallization or column chromatography.
  • Characterization : Use 1H^1H-NMR to confirm fluorine adjacency (e.g., deshielding effects at ~7.2–7.8 ppm) and 19F^{19}F-NMR for fluorine environment analysis. Mass spectrometry (MS) verifies molecular weight (188.22 g/mol) .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

  • Methodology :

  • Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC with UV detection (λ = 254 nm).
  • Use FT-IR to track functional group integrity (e.g., sulfonyl S=O stretches at ~1150–1350 cm1^{-1}) .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the sulfonyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodology :

  • Perform nitration or halogenation reactions and analyze product distribution via 1H^1H-NMR or X-ray crystallography.
  • The sulfonyl group directs incoming electrophiles to the meta position relative to itself, while the fluorine atom exerts ortho/para effects. Computational modeling (DFT) can predict charge distribution and validate experimental outcomes .

Q. What strategies optimize yield in the synthesis of this compound when scaling from milligram to gram quantities?

  • Methodology :

  • Screen solvents (e.g., toluene, DCM) and catalysts (e.g., AlCl3_3 for sulfonation). Use Dean-Stark traps to remove water in reflux conditions.
  • Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3). Scale-up trials should prioritize inert atmospheres to prevent oxidation .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

  • Methodology :

  • Replicate solubility tests in rigorously dried solvents (e.g., DMSO, toluene) using gravimetric analysis.
  • Conflicting data may arise from residual moisture or impurities. Karl Fischer titration ensures solvent dryness, while DSC (Differential Scanning Calorimetry) detects polymorphic forms affecting solubility .

Q. Data Analysis and Contradiction Resolution

Q. How to interpret discrepancies in biological activity assays involving this compound derivatives?

  • Methodology :

  • Compare in vitro assays (e.g., enzyme inhibition, cytotoxicity) across cell lines (HEK293 vs. HepG2). Use SAR (Structure-Activity Relationship) studies to isolate the sulfonyl group’s contribution.
  • Conflicting results may stem from assay conditions (e.g., DMSO concentration). Validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. What analytical techniques differentiate this compound from structural analogs like 2-Chloro-4-(methylsulfonyl)toluene?

  • Methodology :

  • Use 19F^{19}F-NMR to confirm fluorine presence (vs. chlorine in analogs). High-resolution MS (HRMS) distinguishes molecular weight differences (Cl vs. F: ~18 Da).
  • X-ray crystallography provides unambiguous structural confirmation, as seen in related sulfonamide derivatives .

Q. Tables for Key Data

Property Value/Method Reference
Molecular Weight188.22 g/mol
CAS Registry Number828270-60-6
19F^{19}F-NMR Shift~-110 to -120 ppm (CF3_3 coupling)
HPLC Retention Time~8.2 min (C18 column, MeCN/H2_2O 60:40)

Properties

IUPAC Name

2-fluoro-1-methyl-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSGZPNRSFBICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697223
Record name 2-Fluoro-4-(methanesulfonyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828270-60-6
Record name 2-Fluoro-1-methyl-4-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=828270-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(methanesulfonyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluoro-4-(methylsulfonyl)toluene
2-Fluoro-4-(methylsulfonyl)toluene
2-Fluoro-4-(methylsulfonyl)toluene
2-Fluoro-4-(methylsulfonyl)toluene
2-Fluoro-4-(methylsulfonyl)toluene
2-Fluoro-4-(methylsulfonyl)toluene

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